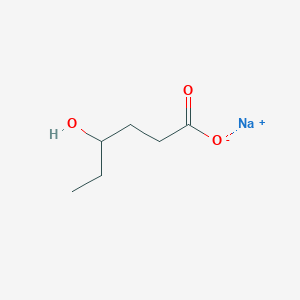
Sodium 4-hydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-hydroxyhexanoate is a chemical compound that belongs to the class of hydroxyalkanoates It is a sodium salt derivative of 4-hydroxyhexanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyhexanoate can be synthesized through the hydrolysis of its corresponding lactone, ε-caprolactone, in the presence of a sodium hydroxide solution . The reaction typically involves heating the lactone with an aqueous solution of sodium hydroxide, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve microbial fermentation processes. Certain bacteria, such as Ralstonia eutropha, can produce polyhydroxyalkanoates (PHAs) that include 4-hydroxyhexanoate units. These PHAs can then be chemically modified to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: 4-oxohexanoate or 4-hexanoic acid.
Reduction: 4-hydroxyhexanol.
Substitution: Various substituted hexanoates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Sodium 4-hydroxyhexanoate has several applications in scientific research:
Biochemistry: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyalkanoates.
Industrial Chemistry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of sodium 4-hydroxyhexanoate in biological systems involves its incorporation into polyhydroxyalkanoates by microbial enzymes. These enzymes, such as PHA synthases, catalyze the polymerization of hydroxyalkanoate monomers to form biopolymers. The molecular targets include the active sites of these enzymes, where the hydroxyalkanoate units are activated and incorporated into the growing polymer chain .
Vergleich Mit ähnlichen Verbindungen
- Sodium 3-hydroxybutyrate
- Sodium 4-hydroxybutyrate
- Sodium 3-hydroxyhexanoate
Comparison: Sodium 4-hydroxyhexanoate is unique due to its six-carbon chain length, which imparts different physical and chemical properties compared to shorter-chain hydroxyalkanoates like sodium 3-hydroxybutyrate. This longer chain length can influence the melting point, crystallinity, and mechanical properties of the resulting polymers, making it suitable for specific applications where these properties are desirable .
Eigenschaften
Molekularformel |
C6H11NaO3 |
|---|---|
Molekulargewicht |
154.14 g/mol |
IUPAC-Name |
sodium;4-hydroxyhexanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-2-5(7)3-4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
JTDPKTPHTKVRSF-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CCC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)
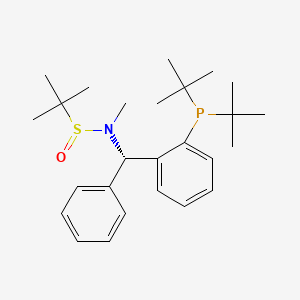
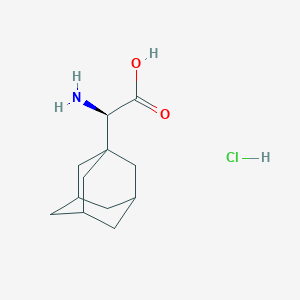
![[(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4-(benzo[1,3]dioxol-5-ylsulfonyl-(2-methylpropyl)amino)-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate](/img/structure/B12298031.png)
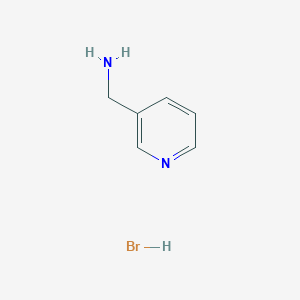

![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
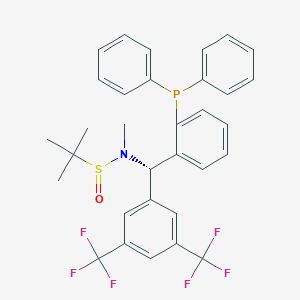
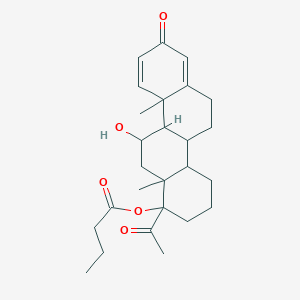

![methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)
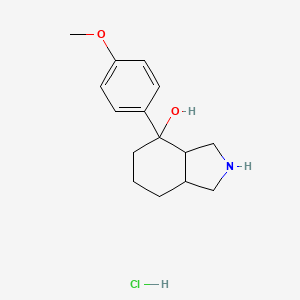
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene](/img/structure/B12298099.png)
